molecular formula C12H16ClNO B1165860 Alachlor acetate CAS No. 166407-15-4

Alachlor acetate

Cat. No. B1165860
CAS RN: 166407-15-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Alachlor is commonly used to control different broad leaf weeds and annual grasses at their pre-emergence stage from various agricultural crops including maize, sorghum, and soybean . Due to its intensive and repeated use in agricultural fields, this herbicide was detected beyond the permissible limits in different soil and water resources worldwide . Alachlor has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .


Molecular Structure Analysis

The molecular formula of Alachlor is C14H20ClNO2 and its molecular weight is 269.767 . The IUPAC name of Alachlor is 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .


Chemical Reactions Analysis

The photocatalytic degradation of alachlor was investigated using TiO2 under sunlight irradiation . The kinetics of photodegradation was found to follow a pseudo-first-order kinetic law . The degradation results into the formation of different types of metabolites following different metabolic pathways .


Physical And Chemical Properties Analysis

Alachlor is a cream-colored solid with an odorless smell . It has a density of 1.133 g/cm3, a melting point of 39.5 °C, and a boiling point of 404 °C . It is soluble in acetone, benzene, chloroform, ethanol, ethyl ether, ethyl acetate, and sparingly soluble in water .

Mechanism of Action

Alachlor’s mode of action is elongase inhibition, and inhibition of geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes, part of the gibberellin pathway . It works by interfering with a plant’s ability to produce protein and by interfering with root growth .

Safety and Hazards

Alachlor is classified as a group B2 carcinogen by the United States Environmental Protection Agency (EPA) . It is harmful if swallowed and may cause an allergic skin reaction . It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

Future Directions

Due to its harmful impacts on different biotic components of the environment including plants, animal, and human beings, understanding the fates of alachlor in the environment is a topic of interest for devising sustainable approaches to reduce its harmful impact . The distinctive role of different bacterial and fungal strains in the biotransformation of this herbicide in soil and aqueous media as well as the enzymes potentially involved in its biodegradation has also been highlighted .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Alachlor acetate can be achieved by acetylation of Alachlor with acetic anhydride in the presence of a catalyst.", "Starting Materials": ["Alachlor", "Acetic anhydride", "Catalyst"], "Reaction": [ "Step 1: Alachlor is dissolved in a solvent such as dichloromethane or chloroform.", "Step 2: Acetic anhydride is added to the solution.", "Step 3: A catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid is added to the solution.", "Step 4: The reaction mixture is stirred at room temperature or heated under reflux.", "Step 5: The reaction is monitored by TLC or HPLC until completion.", "Step 6: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.", "Step 7: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 8: The solvent is removed under reduced pressure to obtain crude Alachlor acetate.", "Step 9: The crude product is purified by column chromatography or recrystallization to obtain pure Alachlor acetate." ] }

CAS RN

166407-15-4

Product Name

Alachlor acetate

Molecular Formula

C12H16ClNO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.